(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Overview
Description
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2N3S. It is a derivative of imidazothiazole, a heterocyclic compound containing both imidazole and thiazole rings.
Mechanism of Action
Target of Action
The primary targets of (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride are currently unknown . The presence of the imidazo[2,1-b]thiazole ring system suggests potential for targeting specific enzymes or receptors due to the prevalence of this moiety in various bioactive molecules.
Mode of Action
The synthesis of similar compounds involves a sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization .
Biochemical Pathways
Derivatives of 1,3-diazole, a similar compound, have shown diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have demonstrated cytotoxicity activity on human tumor cell lines , suggesting potential antitumor effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride can be achieved through several methods. One common approach involves the annulation of the imidazole ring to the thiazole ring or vice versa. This can be done through multicomponent reactions that form the imidazothiazole skeleton . Another method involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biology, this compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. It has shown promise in inhibiting the growth of certain cancer cell lines .
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- (1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride
- (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride
- (5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride
Uniqueness
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride is unique due to its specific structure, which combines both imidazole and thiazole rings. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various scientific research applications .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S.2ClH/c7-3-5-4-9-1-2-10-6(9)8-5;;/h1-2,4H,3,7H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDPTFFNPHDTFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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